molecular formula C11H11FO3 B1325776 4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid CAS No. 97072-94-1

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid

Cat. No.: B1325776
CAS No.: 97072-94-1
M. Wt: 210.2 g/mol
InChI Key: TYPYYKDDDSORJQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-5-fluorobenzene.

    Friedel-Crafts Acylation: The aromatic ring undergoes Friedel-Crafts acylation using an acyl chloride, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: The resulting ketone is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-5-fluorophenyl)-4-oxobutyrate: An ester derivative with similar structural features.

    4-Fluorophenyl isothiocyanate: Contains a fluorine atom and an isothiocyanate group attached to the phenyl ring.

    5-Fluoro-2-methylphenyl isocyanate: Another fluorinated aromatic compound with an isocyanate group.

Uniqueness

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid is unique due to the combination of its fluorine atom and ketone group, which imparts distinct chemical reactivity and biological activity. The presence of the butyric acid moiety further enhances its versatility in various chemical transformations and applications.

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-2-3-8(12)6-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPYYKDDDSORJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645479
Record name 4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97072-94-1
Record name 4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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